The synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol can be achieved through several routes. One documented method involves the reaction of 3,5-dichlorobenzaldehyde with 2-aminoethanol in a suitable solvent. [] Another synthetic approach utilizes the asymmetric reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, catalyzed by a ketoreductase enzyme in the presence of NADPH as a cofactor. []
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol possesses a distinct molecular structure featuring a 3,5-dichlorophenyl ring linked to an ethanolamine moiety via a secondary amine. Crystallographic analysis of the hydrochloride salt of this compound, (C12H19Cl2N2O)Cl, revealed the presence of two anion-cation pairs in the asymmetric unit, highlighting the structural aspects of this molecule. []
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is susceptible to various chemical transformations due to the presence of reactive functional groups. It can undergo reactions typical of both amines and alcohols. For instance, the amino group can participate in acylation reactions, as demonstrated in the synthesis of N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide. [] Additionally, the hydroxyl group can undergo esterification reactions, potentially allowing for further derivatization. []
The mechanism of action of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol varies depending on the specific application. As a precursor for β2-adrenoceptor agonists, derivatives of this compound interact with the β2-adrenoceptor, initiating downstream signaling pathways related to bronchodilation. [] In the context of antitumor activity, a derivative, 2-({4-[4-(acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol (CK0402), acts as a topoisomerase II inhibitor, interfering with DNA replication and inducing cell cycle arrest and apoptosis. [, ]
Antitumor Activity: Derivatives of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol have been investigated for their potential antitumor activity. CK0402, a 9-aminoacridine derivative containing the core structure of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, showed potent cytotoxic effects against various human breast cancer cell lines, particularly the ER(-) and HER2-overexpressing SKBR-3 cells. []
Tyrosine Kinase Receptor Inhibition: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol has served as a building block for the development of compounds targeting tyrosine kinase receptors. Studies have explored the use of derivatives as inhibitors of EGFR and VEGFR-2 kinases. []
β2-Adrenoceptor Agonist Development: Enantiomerically pure 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, specifically the (R)-enantiomer, has been synthesized as a potential precursor for clenbuterol enantiomers, which are β2-agonists. This suggests its potential use in the development of drugs for asthma and other respiratory conditions. []
Antiviral Activity: A quinazolinone derivative, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (1), derived from 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, has shown promising antiviral activity against SARS-CoV-2 in a human ACE2 transgenic mouse model. []
Microbial Biotransformations: Actinomycetes strains have been identified that can utilize 2-[(3,5-dichlorophenyl)amino]ethan-1-ol to produce metabolites similar to those found in mammalian systems. This provides a tool for studying drug metabolism and potentially generating new bioactive compounds. []
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6